molecular formula C9H14ClN3 B12732093 Pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl- CAS No. 102207-68-1

Pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl-

Cat. No.: B12732093
CAS No.: 102207-68-1
M. Wt: 199.68 g/mol
InChI Key: GKQYZHWWZGNONQ-UHFFFAOYSA-N
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Description

Pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA. The specific structure of this compound includes an amino group at the 4th position, a butyl group at the 5th position, a chlorine atom at the 6th position, and a methyl group at the 2nd position on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine derivatives often involves multi-step reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst . For the specific compound Pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl-, the synthesis might involve the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-chloro-4,6-dimethylpyrimidine, the butyl group can be introduced via a nucleophilic substitution reaction.

    Introduction of the Amino Group: The amino group can be introduced through an amination reaction, where the chlorine atom at the 4th position is replaced by an amino group using an appropriate amine source under suitable conditions.

Industrial Production Methods

Industrial production of pyrimidine derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts, solvents, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl- can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form dihydropyrimidines.

    Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine, while oxidation can produce pyrimidine N-oxides.

Scientific Research Applications

Pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl- has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, interference with DNA synthesis, and disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloro-6-methylpyrimidine: Similar structure but lacks the butyl group.

    4-Amino-5-cyano-6-alkylamino pyridine: Contains a cyano group instead of a butyl group.

    Pyrido[2,3-d]pyrimidin-5-one: A fused pyrimidine derivative with different substituents.

Uniqueness

Pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl- is unique due to the specific combination of substituents on the pyrimidine ring. The presence of the butyl group at the 5th position and the chlorine atom at the 6th position can significantly influence its chemical reactivity and biological activity compared to other pyrimidine derivatives.

Properties

CAS No.

102207-68-1

Molecular Formula

C9H14ClN3

Molecular Weight

199.68 g/mol

IUPAC Name

5-butyl-6-chloro-2-methylpyrimidin-4-amine

InChI

InChI=1S/C9H14ClN3/c1-3-4-5-7-8(10)12-6(2)13-9(7)11/h3-5H2,1-2H3,(H2,11,12,13)

InChI Key

GKQYZHWWZGNONQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N=C(N=C1Cl)C)N

Origin of Product

United States

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